molecular formula C15H10F3N3 B14122385 1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole

1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole

Cat. No.: B14122385
M. Wt: 289.25 g/mol
InChI Key: FCBOEYGODVCJLJ-UHFFFAOYSA-N
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Description

1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with phenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles with high regioselectivity.

    Azide Preparation: The azide precursor can be synthesized by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Alkyne Preparation: The alkyne precursor can be synthesized by reacting phenylacetylene with trifluoromethylbenzene under appropriate conditions.

    Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper catalyst to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby disrupting the enzyme’s catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and applications.

    4-(Trifluoromethyl)phenyl-1H-1,2,3-triazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

Uniqueness

1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is unique due to the presence of both phenyl and trifluoromethylphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C15H10F3N3

Molecular Weight

289.25 g/mol

IUPAC Name

1-phenyl-4-[4-(trifluoromethyl)phenyl]triazole

InChI

InChI=1S/C15H10F3N3/c16-15(17,18)12-8-6-11(7-9-12)14-10-21(20-19-14)13-4-2-1-3-5-13/h1-10H

InChI Key

FCBOEYGODVCJLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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